molecular formula C9H6BrFN2O2 B14082474 Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate

Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate

Cat. No.: B14082474
M. Wt: 273.06 g/mol
InChI Key: LTCOEOSMVZUDEX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate is an organic compound with the molecular formula C9H6BrFN2O2 It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, cyano, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyano and fluoro groups can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

  • Methyl 2-amino-4-bromo-5-fluorobenzoate
  • Methyl 2-amino-3-cyano-5-fluorobenzoate
  • Methyl 2-amino-4-bromo-3-cyano-benzoate

Comparison: Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate is unique due to the presence of all four substituents (amino, bromo, cyano, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one or more of these substituents .

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)4-2-6(11)7(10)5(3-12)8(4)13/h2H,13H2,1H3

InChI Key

LTCOEOSMVZUDEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)C#N)Br)F

Origin of Product

United States

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